N-[1-(4-methoxyphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a methoxyphenyl group, an oxadiazole ring, and a pyrrole ring. These functional groups suggest that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The methoxyphenyl, oxadiazole, and pyrrole groups would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Comparative Metabolism in Herbicides
The study by Coleman, Linderman, Hodgson, and Rose (2000) explores the metabolism of chloroacetamide herbicides, focusing on compounds like acetochlor and metolachlor, in human and rat liver microsomes. This research provides insights into the metabolic pathways and enzymatic interactions of similar chemical structures, potentially guiding the development of safer agricultural chemicals. The carcinogenicity of these herbicides is linked to complex metabolic activation pathways leading to DNA-reactive products, offering a comparative analysis relevant for understanding the metabolic behavior of N-[1-(4-methoxyphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide in biological systems (Coleman et al., 2000).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) discuss the synthesis of novel coordination complexes using pyrazole-acetamide derivatives, which exhibit significant antioxidant activities. This study underlines the potential of N-[1-(4-methoxyphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide derivatives in forming coordination complexes with metals, suggesting applications in medicinal chemistry, particularly as antioxidants (Chkirate et al., 2019).
Pharmacological Evaluation for Therapeutic Applications
Faheem's research on the computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole novel derivatives, including toxicity assessment, tumor inhibition, and antioxidant activities, highlights the therapeutic potentials of these compounds. The study presents a foundation for further exploration into the medical applications of N-[1-(4-methoxyphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide derivatives in treating various diseases due to their promising pharmacological properties (Faheem, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-16-6-8-19(9-7-16)23-26-24(31-27-23)21-5-4-14-28(21)15-22(29)25-17(2)18-10-12-20(30-3)13-11-18/h4-14,17H,15H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZACWDXYLCUQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC(C)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methoxyphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide |
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